2-(furan-3-yl)-2,3-dihydro-1H-perimidine
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Overview
Description
2-(furan-3-yl)-2,3-dihydro-1H-perimidine is a heterocyclic compound that features a furan ring fused to a perimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-3-yl)-2,3-dihydro-1H-perimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with amines in the presence of a catalyst. For example, the reaction of 3-furancarboxaldehyde with 1,2-diaminobenzene under acidic conditions can yield the desired compound. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-(furan-3-yl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the compound can lead to the formation of dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while substitution reactions can introduce halogen or nitro groups onto the furan ring.
Scientific Research Applications
2-(furan-3-yl)-2,3-dihydro-1H-perimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(furan-3-yl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylfuran: Another furan derivative with different substituents.
2,5-furandicarboxylic acid: A furan derivative with carboxylic acid groups.
Furfural: A furan derivative with an aldehyde group.
Uniqueness
2-(furan-3-yl)-2,3-dihydro-1H-perimidine is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other furan derivatives may not be suitable.
Properties
CAS No. |
2413899-90-6 |
---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.3 |
Purity |
95 |
Origin of Product |
United States |
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